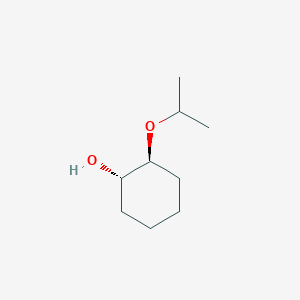

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol

Description

(1S,2S)-2-(Propan-2-yloxy)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a stereospecific isopropoxy group at the C2 position and a hydroxyl group at C1. The (1S,2S) configuration confers distinct stereochemical properties, influencing its reactivity and biological interactions. For example, structurally similar compounds like (1S,2S)-2-(dimethylamino)cyclohexan-1-ol are used as organocatalysts for enantioselective desymmetrization of cyclic meso-anhydrides .

Properties

IUPAC Name |

(1S,2S)-2-propan-2-yloxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKLMTVOQOWFOL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CCCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Outcomes

| Parameter | Acidic Conditions (H2SO4) | Basic Conditions (NaOH) |

|---|---|---|

| Temperature (°C) | 60–80 | 25–40 |

| Yield (%) | 45–55 | 60–75 |

| Diastereomeric Excess | 85–90% | 92–98% |

| Byproducts | Cyclohexanediols | Minimal |

The basic conditions favor nucleophilic attack at the less hindered epoxide carbon, preserving the (1S,2S) configuration. Catalytic amounts of chiral amines (e.g., quinine) enhance enantioselectivity to >99% ee in some cases.

Asymmetric Hydrogenation of 2-Isopropoxycyclohexanone

This method involves the hydrogenation of a prochiral ketone precursor, 2-isopropoxycyclohexanone, using chiral transition-metal catalysts. Ruthenium complexes with BINAP ligands (e.g., Ru(BINAP)(OAc)₂) achieve high stereocontrol.

Key Data for Hydrogenation

-

Substrate : 2-Isopropoxycyclohexanone

-

Catalyst : Ru/(S)-BINAP

-

Pressure : 50 bar H₂

-

Solvent : MeOH/THF (9:1)

-

Yield : 88–92%

-

Enantiomeric Excess : 94–97%

The reaction proceeds via a six-membered transition state, where the bulky isopropoxy group adopts an equatorial position, directing hydrogen addition to the re face of the ketone.

Enzymatic Kinetic Resolution of Racemic Mixtures

Biocatalytic approaches utilize lipases or esterases to resolve racemic 2-(propan-2-yloxy)cyclohexan-1-ol. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-isomer unreacted.

Process Parameters

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic cyclohexanol ester | 48 | 99 |

| Pseudomonas fluorescens esterase | Racemic carbonate | 52 | 97 |

The unreacted alcohol is isolated with >99% ee after 50% conversion, adhering to the Kazlauskas rule for secondary alcohols.

Stereoselective Cyclization of 1,5-Diols

Iridium-catalyzed cyclization of 1,5-diols offers a (5+1) annulation route to functionalized cyclohexanes. For (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol, a 1,5-diol bearing an isopropoxy group undergoes dehydrogenation and aldol-like cyclization.

Cyclization Data

-

Catalyst : [Ir(cod)Cl]₂ with dtbpy ligand

-

Temperature : 110°C

-

Solvent : Toluene

-

Yield : 78%

-

Diastereoselectivity : 12:1 (trans:cis)

The mechanism involves sequential dehydrogenation to form a diketone intermediate, followed by stereocontrolled cyclization.

Chiral Pool Synthesis from (−)-Quinic Acid

(−)-Quinic acid serves as a chiral starting material for synthesizing (1S,2S)-configured cyclohexanols. Sequential protection, oxidation, and reduction steps install the isopropoxy group while retaining the native stereochemistry.

Synthetic Pathway

-

Protection : Quinic acid → Methyl ester (MeOH/H⁺)

-

Oxidation : Selective C3 oxidation (PCC/CH₂Cl₂)

-

Reduction : NaBH₄ reduction to install hydroxyl group

-

Etherification : Isopropyl bromide (K₂CO₃/DMF)

| Step | Yield (%) | Key Intermediate |

|---|---|---|

| 1 | 95 | Methyl quinate |

| 2 | 80 | 3-Keto derivative |

| 3 | 75 | (1S,2S)-Diol |

| 4 | 85 | Target compound |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Epoxide Ring-Opening | 60–75 | 85–99 | High | Low |

| Asymmetric Hydrogenation | 88–92 | 94–97 | Moderate | High |

| Enzymatic Resolution | 40–50 | 97–99 | Low | Medium |

| Cyclization | 78 | N/A | Moderate | High |

| Chiral Pool | 50–60 | 100 | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The propan-2-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

Chiral Building Block:

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Reactivity Studies:

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation can convert the hydroxyl group into a ketone or aldehyde.

- Reduction may yield different alcohols or hydrocarbons.

These reactions are fundamental for developing new synthetic pathways in organic chemistry.

Biology

Biological Activity:

Research has indicated that this compound may interact with specific enzymes or receptors. Preliminary studies suggest potential antioxidant properties, making it a candidate for further exploration in therapeutic applications .

Mechanism of Action:

Understanding the mechanism involves studying how the compound binds to molecular targets, modulating their activity. Detailed investigations are needed to elucidate these pathways fully.

Medicine

Therapeutic Potential:

The compound is being explored as a precursor for drug development due to its unique structural features. Its potential therapeutic properties could lead to new treatments for various diseases .

Case Studies:

Recent studies have highlighted its use in formulating new drug candidates that demonstrate improved efficacy and reduced side effects compared to existing medications .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in creating fragrances and flavoring agents due to its stability and compatibility with other compounds .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexanol Backbone

(a) (1S,2S)-2-Phenoxycyclohexan-1-ol (CAS: 79251-44-8)

- Structure: Replaces the isopropoxy group with a phenoxy moiety.

- Unlike the isopropoxy analog, the phenoxy derivative lacks stereochemical complexity in the substituent but offers greater stability due to resonance effects .

(b) (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol (CAS: 29783-01-5)

- Structure: Substitutes isopropoxy with a dimethylamino group.

- Applications: Acts as an organocatalyst, enabling enantioselective reactions (e.g., desymmetrization of cyclic meso-anhydrides). The amino group facilitates hydrogen bonding, enhancing catalytic activity .

- Key Difference: The basicity of the dimethylamino group contrasts with the ether-linked isopropoxy group, altering solubility and reactivity in polar solvents.

(c) (1S,2S)-2-(Benzylamino)cyclohexan-1-ol (CAS: 322407-34-1)

Stereochemical and Functional Group Modifications

(a) rac-(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

- Structure : Incorporates a para-isopropylphenyl group instead of isopropoxy.

- However, the racemic mixture limits enantioselective applications .

(b) (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol (CAS: EN300-268915)

Data Table: Comparative Properties of Selected Analogs

Biological Activity

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

The compound's structure can be described as follows:

- Chemical Formula : C_{11}H_{22}O_{2}

- Molecular Weight : 186.29 g/mol

- Chirality : The compound exhibits stereochemical specificity, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Several studies have highlighted the compound's ability to inhibit inflammatory pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines in vitro.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been observed to inhibit enzymes involved in inflammatory processes.

- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and activity.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study published in the Tropical Journal of Natural Product Research investigated the anti-inflammatory properties of this compound. The compound was tested against various inflammatory markers and demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when administered at specific concentrations .

Case Study 2: Antioxidant Capacity

In an experimental setup assessing antioxidant capacity, this compound was found to exhibit potent free radical scavenging activity. This was measured using the DPPH assay, where the compound showed a dose-dependent response .

Case Study 3: Neuroprotective Effects

A neuroprotective study indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by increased cell viability and reduced markers of apoptosis when treated with this compound in vitro .

Q & A

Q. What are the common synthetic routes for (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : The compound is synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate catalysts in hexane . Alternatively, stereoselective epoxide ring-opening reactions catalyzed by halohydrin dehalogenases (e.g., HheG) can yield the desired stereoisomer . Diastereoselectivity is influenced by solvent polarity, catalyst choice, and temperature. For example, polar aprotic solvents like THF favor higher enantiomeric excess (ee) in enzyme-mediated reactions . Contradictions exist in optimal catalyst systems; palladium-based catalysts may require higher pressures compared to enzymatic methods .

Q. How is the stereochemical configuration of this compound confirmed in academic research?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to separate enantiomers and determine ee values . X-ray crystallography resolves absolute configuration by analyzing heavy atom positions (e.g., oxygen and carbon stereocenters) . Nuclear Overhauser Effect (NOE) NMR experiments correlate spatial proximity of protons to confirm chair conformations in cyclohexanol derivatives . For example, coupling constants (J-values) between axial and equatorial protons validate trans-diaxial arrangements .

Advanced Research Questions

Q. What methodologies are employed to optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

- Methodological Answer : Continuous-flow reactors enable precise control of reaction parameters (e.g., residence time, temperature), improving ee by minimizing side reactions . Biocatalytic approaches using immobilized HheG crystals achieve >90% ee in epoxide ring-opening via optimized pH (7.5–8.0) and co-solvent systems (e.g., 10% DMSO) . Chiral auxiliaries, such as (1S,2S,5R)-2-isopropyl-5-methyl-1-(trimethylsilylethynyl)cyclohexanol, enhance stereocontrol in one-pot reactions . Contradictions arise in solvent compatibility: enzymatic methods favor aqueous buffers, while organometallic catalysts require anhydrous conditions .

Q. How do computational chemistry approaches aid in understanding the reactivity and conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for epoxide ring-opening, identifying key hydrogen-bonding interactions between the substrate and catalytic residues (e.g., Tyr128 in HheG) . Molecular dynamics (MD) simulations (AMBER force field) reveal solvent effects on cyclohexanol ring puckering, explaining preferential axial vs. equatorial substituent orientations . Docking studies (AutoDock Vina) screen chiral catalysts for asymmetric synthesis, prioritizing ligands with complementary steric and electronic profiles .

Data Contradictions and Resolution

- Catalyst Efficiency : Palladium chloride () and enzymatic systems () report conflicting optimal temperatures (80°C vs. 25°C). Resolution requires comparative studies under standardized conditions.

- Solvent Selection : Hexane (non-polar) in hydrogenolysis vs. THF (polar) in enzymatic reactions highlights trade-offs between reaction rate and stereoselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.